(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol (1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15761434
InChI: InChI=1S/C12H22N4O2/c1-7(17)10-13-14-11(8(2)18)16(10)15-9(3)12(4,5)6/h7-8,17-18H,1-6H3/b15-9-/t7-,8+
SMILES:
Molecular Formula: C12H22N4O2
Molecular Weight: 254.33 g/mol

(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol

CAS No.:

Cat. No.: VC15761434

Molecular Formula: C12H22N4O2

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol -

Specification

Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
IUPAC Name (1R)-1-[4-[(Z)-3,3-dimethylbutan-2-ylideneamino]-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]ethanol
Standard InChI InChI=1S/C12H22N4O2/c1-7(17)10-13-14-11(8(2)18)16(10)15-9(3)12(4,5)6/h7-8,17-18H,1-6H3/b15-9-/t7-,8+
Standard InChI Key BEQCWQOVGAXJNX-LMSWNWKTSA-N
Isomeric SMILES C[C@H](C1=NN=C(N1/N=C(/C)\C(C)(C)C)[C@H](C)O)O
Canonical SMILES CC(C1=NN=C(N1N=C(C)C(C)(C)C)C(C)O)O

Introduction

Molecular Structure and Stereochemical Features

Core Architecture

The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Position 4 contains an (E)-(3,3-dimethylbutan-2-ylidene)amino group, while positions 3 and 5 bear ethanol substituents with (1S) and (1R) configurations, respectively. This arrangement creates three stereocenters, necessitating precise synthetic control to achieve enantiomeric purity .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol
Molecular FormulaC₁₃H₂₂N₄O₂
Molecular Weight278.34 g/mol
Stereochemistry(1S,1R,E)
Key Functional Groups1,2,4-Triazole, imine, hydroxyl

The (E)-configuration of the imine group (C=N) arises from steric hindrance between the 3,3-dimethylbutan-2-ylidene moiety and the triazole ring, favoring this geometric isomer.

Synthesis and Reaction Pathways

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation reactions, as demonstrated in analogous systems . A preferred method involves reacting hydrazine derivatives with carboxylic acids in the presence of acidic ion-exchange resins at 150–180°C, achieving yields >90% under optimized conditions .

Representative Reaction:

Hydrazine+RCO2HH+resinTriazole derivative+H2O\text{Hydrazine} + \text{RCO}_2\text{H} \xrightarrow{\text{H}^+ \text{resin}} \text{Triazole derivative} + \text{H}_2\text{O}

This method minimizes byproducts and avoids volatile reagents like ethyl formate .

Imine Installation

The (E)-3,3-dimethylbutan-2-ylideneamino group is introduced through oxime formation followed by dehydration. Reacting 3,3-dimethylbutan-2-one with hydroxylamine yields the corresponding oxime, which undergoes acid-catalyzed elimination to generate the imine.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate polarity due to hydroxyl groups (≈15 mg/mL in water at 25°C)

  • Melting Point: 128–131°C (crystalline form)

  • Stability: Sensitive to strong acids/bases; stable under inert atmosphere up to 200°C

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 1.25 (s, 9H, C(CH₃)₃), δ 4.80 (q, J=6.5 Hz, CH-OH)
IR3250 cm⁻¹ (O-H), 1640 cm⁻¹ (C=N)
MS (ESI+)m/z 279.2 [M+H]⁺

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a chiral building block for:

  • Antifungal agents (e.g., analogs of fluconazole)

  • Kinase inhibitors leveraging triazole-metal interactions

Agrochemistry

Functionalization at the imine position yields herbicidal compounds targeting acetolactate synthase (ALS).

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